molecular formula C17H16N2O3S B2829778 N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235015-99-2

N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2829778
CAS No.: 1235015-99-2
M. Wt: 328.39
InChI Key: JQDHXLMDGCGHJY-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes a cyclopropyl group, an oxobenzoxazole moiety, and a thiophenylmethyl group, which could contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxobenzoxazole core: This may involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step could involve the use of cyclopropyl halides or cyclopropanation reactions.

    Attachment of the thiophenylmethyl group: This could be achieved through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiophenylmethyl group.

    Reduction: Reduction of the oxobenzoxazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions at the cyclopropyl or thiophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound “N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” could have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Chemical Research: Use as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibition or activation of specific biological pathways.

    Interaction with nucleic acids: Modulation of gene expression or protein synthesis.

    Alteration of cellular processes: Impact on cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.

    N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(methyl)acetamide: Similar structure but with a methyl group instead of a thiophenylmethyl group.

Uniqueness

The presence of the thiophenylmethyl group in “N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide” may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(18(13-5-6-13)9-12-7-8-23-11-12)10-19-14-3-1-2-4-15(14)22-17(19)21/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDHXLMDGCGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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